molecular formula C16H10N2O4 B5401754 4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzoic acid

4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzoic acid

Cat. No.: B5401754
M. Wt: 294.26 g/mol
InChI Key: YMHPKMIUQHPZBF-ZROIWOOFSA-N
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Description

4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzoic acid is an organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can participate in various biochemical pathways, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-nitrobenzoic acid
  • 4-cyanobenzoic acid
  • 4-aminobenzoic acid

Comparison: 4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzoic acid is unique due to the presence of both cyano and nitrophenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications in organic synthesis and materials science .

Properties

IUPAC Name

4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c17-10-14(12-3-5-13(6-4-12)16(19)20)9-11-1-7-15(8-2-11)18(21)22/h1-9H,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHPKMIUQHPZBF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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